In-Depth Technical Guide to 1,3-Diiodopropane: Synthesis, Applications, and Toxicological Profile
In-Depth Technical Guide to 1,3-Diiodopropane: Synthesis, Applications, and Toxicological Profile
For Immediate Release
This whitepaper provides a comprehensive technical overview of 1,3-diiodopropane (CAS No. 627-31-6), a valuable reagent in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical and physical properties, outlines a key synthetic application with a detailed experimental protocol, and discusses the current understanding of its toxicological profile.
Core Compound Specifications
1,3-Diiodopropane is a dense, colorless to light orange liquid that is not miscible with water.[1] It is recognized for its utility as a bifunctional electrophile in a variety of chemical transformations. Key quantitative data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 627-31-6 | [1] |
| Molecular Formula | C₃H₆I₂ | [1] |
| Molecular Weight | 295.89 g/mol | [1] |
| Density | 2.576 g/mL at 25 °C | [2] |
| Boiling Point | 111-113 °C at 31 mmHg | [2] |
| Refractive Index | n20/D 1.642 | [2] |
Synthetic Applications: Cyclobutane Formation
A primary application of 1,3-diiodopropane is in the synthesis of four-membered carbocyclic rings, such as cyclobutane derivatives. This is typically achieved through an intramolecular cyclization reaction with a suitable nucleophile, such as a malonic ester. The diiodoalkane serves as a dielectrophile, reacting sequentially with the deprotonated active methylene compound. While detailed protocols specifically citing 1,3-diiodopropane can be sparse, a well-documented analogous procedure using the less reactive 1,3-dibromopropane provides a robust framework.[3] Given the higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond, reactions with 1,3-diiodopropane are expected to proceed under milder conditions, potentially with shorter reaction times or at lower temperatures.[3]
Experimental Protocol: Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate
The following protocol is adapted from a well-established procedure for the synthesis of diethyl 1,1-cyclobutanedicarboxylate using an analogous 1,3-dihalopropane.[3]
Materials:
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Diethyl malonate
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1,3-Diiodopropane
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Sodium metal
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Absolute ethanol
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Diethyl ether
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Calcium chloride
Procedure:
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Preparation of Sodium Ethoxide: In a three-necked round-bottomed flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
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Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, reflux condenser with a calcium chloride tube, and a dropping funnel, place diethyl malonate and a slight molar excess of 1,3-diiodopropane.
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Cyclization Reaction: With vigorous stirring, add the sodium ethoxide solution dropwise to the mixture of diethyl malonate and 1,3-diiodopropane. The temperature should be maintained, potentially with initial cooling, as the reaction is exothermic. After the addition is complete, the reaction mixture is heated to ensure the reaction goes to completion.
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Workup and Isolation: After the reaction is complete, water is added to dissolve the precipitated sodium iodide. The ethanol is removed by distillation. The product, diethyl 1,1-cyclobutanedicarboxylate, is then separated from non-volatile byproducts by steam distillation.
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Purification: The collected distillate is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried and the ether is removed by distillation. The crude ester is then purified by vacuum distillation to yield the final product.[3]
Toxicological Profile and Biological Activity
The available toxicological data for 1,3-diiodopropane is limited. However, information from its halogenated analogs, 1,3-dichloropropene and 1,3-dibromopropane, can provide some insight into its potential hazards.
Toxicity Summary:
| Endpoint | Observation | Compound |
| Acute Toxicity | Moderate acute oral toxicity, low acute dermal toxicity. | 1,3-Dibromopropane |
| Irritation | Causes skin and serious eye irritation. May cause respiratory irritation. | 1,3-Diiodopropane |
| Genotoxicity | Potential for genotoxicity based on positive results in in vitro bacterial and mammalian cell assays. In vivo results are generally negative. | 1,3-Dibromopropane |
| Genotoxicity | Found to be genotoxic in cultured rodent and human cells, causing DNA single-strand breaks. | 1,3-Dichloropropene |
Note: Data for 1,3-dibromopropane and 1,3-dichloropropene are included for comparative purposes due to the lack of extensive data for 1,3-diiodopropane.
The Safety Data Sheet (SDS) for 1,3-diiodopropane indicates that it is a skin, eye, and respiratory tract irritant.[1] Studies on the analogous compound, 1,3-dibromopropane, suggest moderate acute oral toxicity and low acute dermal toxicity. Furthermore, 1,3-dibromopropane has shown evidence of genotoxicity in some in vitro studies.[4] Similarly, 1,3-dichloropropene has been shown to be genotoxic in cultured mammalian cells.[5] Given these findings for its structural analogs, it is prudent to handle 1,3-diiodopropane with appropriate safety precautions, assuming it may also possess similar toxic and potentially genotoxic properties.
Currently, there is a lack of specific studies on the cytotoxicity of 1,3-diiodopropane on mammalian cell lines and no documented information on its metabolic pathways or interactions with specific biological signaling pathways. Further research is warranted to fully characterize the toxicological profile of this compound.
Conclusion
1,3-diiodopropane is a valuable and reactive building block in organic synthesis, particularly for the construction of cyclobutane rings. While its physical and chemical properties are well-defined, a comprehensive understanding of its biological effects is still lacking. The toxicological data from its chloro- and bromo-analogs suggest that it should be handled with care, with the potential for skin, eye, and respiratory irritation, as well as possible genotoxicity. Further investigation into the cytotoxicity and metabolic fate of 1,3-diiodopropane is essential for a complete risk assessment, especially for its application in the synthesis of intermediates for drug development.
